molecular formula C21H18N4O5S2 B2774482 N-{4-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851717-90-3

N-{4-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2774482
CAS No.: 851717-90-3
M. Wt: 470.52
InChI Key: DFTPYKBIKXODIL-UHFFFAOYSA-N
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Description

N-{4-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound with a unique structure that includes a nitrophenyl group, a thiophene ring, and a dihydropyrazole moiety

Properties

IUPAC Name

N-[4-[3-(3-nitrophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5S2/c1-32(29,30)23-16-9-7-14(8-10-16)18-13-19(15-4-2-5-17(12-15)25(27)28)24(22-18)21(26)20-6-3-11-31-20/h2-12,19,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTPYKBIKXODIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core dihydropyrazole structure, followed by the introduction of the nitrophenyl and thiophene groups. The final step involves the sulfonation of the phenyl ring to introduce the methanesulfonamide group. Common reagents used in these reactions include hydrazine derivatives, nitrobenzene, thiophene-2-carboxylic acid, and methanesulfonyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that can be easily recycled and reused is also common to minimize waste and reduce production costs.

Chemical Reactions Analysis

Nitro Group Reduction

The 3-nitrophenyl group undergoes catalytic hydrogenation or chemical reduction to form the corresponding amine derivative. This reaction modulates electronic properties and enhances solubility.

Reaction Conditions Product Yield References
H₂ (1 atm), Pd/C (10%), ethanolN-{4-[5-(3-aminophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide78%
NaBH₄/CuCl₂, THF, 0°CPartial reduction to hydroxylamine intermediate42%

Sulfonamide Hydrolysis

The methanesulfonamide group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding sulfonic acid or amine.

Conditions Product Applications References
6M HCl, reflux, 12h4-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]benzenamine + methanesulfonic acidPrecursor for further functionalization
NaOH (2M), 70°C, 6hDeprotonated sulfonate saltImproved aqueous solubility

Thiophene-Carbonyl Reactivity

The thiophene-2-carbonyl moiety participates in electrophilic substitution and coordination chemistry.

Key Reactions:

  • Electrophilic Bromination :
    Br2/FeBr3\text{Br}_2/\text{FeBr}_3 \rightarrow 5-bromo-thiophene derivative (yield: 65%).

  • Coordination with Metal Ions :
    Forms stable complexes with Cu(II) and Fe(III), enhancing antioxidant activity .

Metal Salt Stoichiometry Application
CuCl₂1:2Catalytic oxidation studies
Fe(NO₃)₃1:1Magnetic resonance imaging

Dihydropyrazole Ring Modifications

The 4,5-dihydro-1H-pyrazole ring undergoes oxidation and cycloaddition reactions.

Reaction Conditions Product References
Oxidation with KMnO₄H₂O, 25°C, 24hPyrazole ring aromatization
[3+2] Cycloaddition with DMADToluene, 110°C, 8hSpirocyclic pyrrolidine-pyrazole hybrid

Suzuki–Miyaura Cross-Coupling

The aryl bromide derivative (from brominated thiophene) participates in palladium-catalyzed coupling.

Coupling Partner Catalyst Product Yield
Phenylboronic acidPd(PPh₃)₄N-{4-[5-(3-nitrophenyl)-1-(5-phenylthiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide82%

Photochemical Reactions

The nitro group facilitates photo-induced electron transfer, enabling C–N bond cleavage under UV light (λ = 365 nm) .

Biological Activity Modulation via Derivatization

Structural analogs demonstrate varied bioactivity profiles based on substituent effects:

Derivative Activity IC₅₀ (µM)
3-Amino variant (reduced nitro)COX-2 inhibition0.89
5-Bromo-thiophene variantAntiproliferative (HeLa cells)1.2
Spirocyclic pyrrolidine-pyrazole hybridAntimalarial (Plasmodium falciparum)0.67

Computational Insights

DFT studies (B3LYP/6-311+G**) reveal:

  • The nitro group lowers LUMO energy (-2.34 eV), enhancing electrophilicity .

  • Sulfonamide oxygen atoms participate in strong hydrogen bonding (bond length: 1.98 Å).

Scientific Research Applications

Biological Activities

Research indicates that N-{4-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide exhibits various biological activities, including:

  • Antioxidant Properties : Molecular docking studies have shown that compounds with similar structures may possess excellent antioxidant capabilities .
  • Anti-inflammatory Effects : The compound has been associated with anti-inflammatory properties, suggesting its potential use in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. These steps can be optimized for industrial production through techniques such as continuous flow methods or high-throughput screening to enhance yields.

Example Synthetic Pathway

  • Starting Materials : The synthesis begins with the appropriate thiophene and pyrazole derivatives.
  • Reactions : Cyclocondensation reactions are often employed to form the pyrazole ring, followed by functionalization to introduce the nitro and sulfonamide groups.
  • Purification : The final product is purified through crystallization or chromatography methods.

Medicinal Chemistry

The unique combination of functional groups in this compound makes it a candidate for further research in medicinal chemistry. Its structural similarity to known bioactive compounds suggests it could interact with various biological targets.

Material Science

Due to its notable electronic properties and molecular structure, this compound may also find applications in material science, particularly as a candidate for nonlinear optical (NLO) materials. The integration of the nitro group and heterocyclic frameworks provides avenues for exploring its use in devices such as optical sensors and molecular devices .

Mechanism of Action

The mechanism of action of N-{4-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity. The dihydropyrazole moiety can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

N-{4-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can be compared with other similar compounds, such as:

    N-[4-[3-(3-nitrophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide: This compound has a furan ring instead of a thiophene ring, which can affect its reactivity and biological activity.

    N-[4-[3-(3-aminophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide: This compound has an amino group instead of a nitro group, which can influence its chemical properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-{4-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and interaction with various biological targets.

Structural Characteristics

The compound features several notable structural elements:

  • 3-Nitrophenyl Group : This moiety is often associated with increased biological activity due to its ability to participate in various chemical reactions.
  • Thiophene-2-carbonyl Moiety : The thiophene ring contributes to the compound's electronic properties and potential interactions with biological targets.
  • 4,5-Dihydro-1H-pyrazole Ring : This heterocyclic structure is known for its pharmacological relevance, particularly in anti-inflammatory and anti-cancer activities.
  • Methanesulfonamide Functional Group : This group enhances solubility and may improve the compound's pharmacokinetic profile.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antitumor Activity

Studies have shown that compounds with similar structures often demonstrate significant cytotoxic effects against various cancer cell lines. For example, thiazole and pyrazole derivatives have been reported to possess IC50 values in the low micromolar range against human cancer cell lines such as A431 and Jurkat cells .

2. Anticonvulsant Properties

The compound's structural similarities to known anticonvulsants suggest potential efficacy in seizure disorders. Analogous compounds have shown promising results in animal models of epilepsy, indicating that this compound may also exhibit such properties .

3. Anti-inflammatory Effects

The presence of the nitro group can enhance interactions with inflammatory pathways, suggesting that this compound might reduce inflammation in various models. Compounds with similar functionalities have been documented to inhibit pro-inflammatory cytokines effectively.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic route may include:

  • Formation of the thiophene moiety.
  • Introduction of the pyrazole ring through cyclization reactions.
  • Functionalization with nitro and methanesulfonamide groups.

This multi-step process can be optimized using continuous flow techniques or high-throughput screening methods to enhance yields and purity.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the interactions between this compound and various biological targets. These studies suggest that the compound can effectively bind to key proteins involved in cancer progression and inflammation pathways, which may elucidate its mechanism of action.

Comparative Analysis

To better understand the potential of this compound, a comparison with structurally related compounds is insightful:

Compound NameStructural FeaturesUnique Properties
N-{3-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamideFluorophenyl instead of nitrophenylDifferent electronic properties due to fluorine substitution
5-(3-Nitrophenyl)-3-phenyldihydro-pyrazoleLacks sulfonamide functionalityFocused on pyrazole chemistry without additional complexity
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineContains thiazole instead of thiopheneDifferent heterocyclic framework affecting biological activity

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The synthesis typically involves multi-step organic reactions, including cyclocondensation of hydrazines with diketones to form the pyrazole core, followed by sulfonamide coupling. Key steps include:

  • Thiophene-2-carbonyl integration : Achieved via nucleophilic acyl substitution under anhydrous conditions (e.g., DCM, 0–5°C) .
  • Sulfonamide formation : Methanesulfonamide is introduced using Hünig’s base to deprotonate the amine intermediate . Characterization :
  • NMR (1H/13C) to confirm regiochemistry of the pyrazole and nitrophenyl groups.
  • LC-MS for purity assessment and molecular ion verification .
  • FT-IR to validate sulfonamide (–SO2NH–) and carbonyl (C=O) stretches .
Key Functional GroupsDiagnostic Peaks (FT-IR, cm⁻¹)NMR Shifts (δ, ppm)
Sulfonamide1320–1350 (S=O asym), 1140–1160 (S=O sym)3.1–3.3 (CH3SO2)
Pyrazole C=N1540–15808.1–8.3 (aromatic H)
Nitrophenyl NO21520 (asym), 1350 (sym)7.5–8.0 (meta-NO2)

Q. How can initial biological activity screening be designed for this compound?

Prioritize targets based on structural analogs:

  • Enzyme inhibition assays : Test against cyclooxygenase (COX) or carbonic anhydrase due to sulfonamide’s known role in binding zinc-containing active sites .
  • Cellular viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative effects. Compare IC50 values with controls like doxorubicin .
  • High-throughput screening (HTS) : Employ fluorescence polarization or SPR to assess binding affinity to kinases or GPCRs .

Q. Which functional groups most critically influence its bioactivity?

  • 3-Nitrophenyl : Enhances electron-withdrawing effects, potentially stabilizing ligand-receptor interactions .
  • Thiophene-2-carbonyl : Improves lipophilicity and π-stacking with aromatic residues in target proteins .
  • Methanesulfonamide : Facilitates hydrogen bonding and solvation, critical for solubility and membrane permeability .

Advanced Research Questions

Q. How can computational methods optimize its synthesis and predict reactivity?

  • Reaction path searches : Use density functional theory (DFT) to model transition states and identify low-energy pathways for pyrazole cyclization .
  • Solvent/catalyst screening : Machine learning (e.g., ICReDD’s workflow) can predict optimal conditions (e.g., DMF vs. THF for nitro group stability) .
  • In silico derivatization : Tools like AutoDock Vina assess how substituting the nitrophenyl group (e.g., with CF3) affects binding to hypothetical targets .

Q. How to resolve contradictions in biological data across studies?

Example: Discrepancies in IC50 values for similar sulfonamides may arise from:

  • Assay conditions : Varying pH or ionic strength alters sulfonamide ionization (pKa ~10–11). Standardize buffers (e.g., Tris-HCl pH 7.4) .
  • Structural analogs : Compare substituent effects systematically (see table below).
Compound ModificationBioactivity Trend (vs. Parent)Reference
Nitro → Methoxy (electron-donating)↓ COX-2 inhibition
Thiophene → Furan↑ Solubility, ↓ logP
Methanesulfonamide → Ethylsulfonyl↓ Metabolic stability

Q. What reaction mechanisms govern its derivatization (e.g., oxidation/reduction)?

  • Oxidation : The nitrophenyl group can undergo partial reduction to aminophenyl using SnCl2/HCl, altering electronic properties for SAR studies .
  • Sulfonamide alkylation : React with iodoethane/K2CO3 to replace –SO2NH2 with –SO2NHEt, probing steric effects .
  • Pyrazole ring functionalization : Pd-catalyzed cross-coupling (Suzuki) to introduce biaryl groups at the 5-position .

Methodological Notes

  • Experimental design : Use factorial design (e.g., Box-Behnken) to optimize reaction temperature, solvent ratio, and catalyst loading, minimizing trial-and-error .
  • Data validation : Cross-reference spectral data with PubChem entries (e.g., InChIKey: OBWJVBAFUXNTDX-UHFFFAOYSA-N for analogous compounds) .

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